N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide
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Description
N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C18H19FN4O2S and its molecular weight is 374.43. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Radiolabeled Imaging Agents : Synthesis of ^18F-substituted pyridines is of interest for positron emission tomography (PET) imaging. Incorporating fluorine-18 (^18F) into the pyridine ring allows non-invasive visualization of biological processes, aiding in disease diagnosis and drug development .
- Sterically Hindered Solvents : The steric hindrance of 4-fluorobenzyl cyanide (a related compound) has been studied. Such solvents can influence ion–dipole interactions and enhance electrochemical kinetics in lithium-ion batteries (LIBs) by modifying the solvation structure around Li+ ions .
- LIB Electrolyte Additives : The compound could potentially serve as an additive in LIB electrolytes to improve interfacial kinetics and overall battery performance .
Medicinal Chemistry and Drug Development
Solvent Engineering and Electrochemistry
properties
IUPAC Name |
N-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2S/c19-13-5-1-11(2-6-13)7-20-16(24)8-23-17(21-18(25)12-3-4-12)14-9-26-10-15(14)22-23/h1-2,5-6,12H,3-4,7-10H2,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COIOQHPGVGDKBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C3CSCC3=NN2CC(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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